molecular formula C19H19F3N2O B11508185 1-(2-Methylphenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine

1-(2-Methylphenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B11508185
M. Wt: 348.4 g/mol
InChI Key: BRBWYLGLMVYOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylphenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine is a synthetic organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2-methylphenyl group and a 4-(trifluoromethyl)benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with 2-Methylphenyl Group: The piperazine ring is then reacted with 2-methylphenyl halide in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2-methylphenyl group.

    Introduction of 4-(Trifluoromethyl)benzoyl Group: Finally, the compound is acylated with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like pyridine or triethylamine to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

Scientific Research Applications

1-(2-Methylphenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Methylphenyl)piperazine: Lacks the 4-(trifluoromethyl)benzoyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)benzoylpiperazine: Lacks the 2-methylphenyl group, affecting its overall reactivity and applications.

Uniqueness: 1-(2-Methylphenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine is unique due to the presence of both the 2-methylphenyl and 4-(trifluoromethyl)benzoyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H19F3N2O

Molecular Weight

348.4 g/mol

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C19H19F3N2O/c1-14-4-2-3-5-17(14)23-10-12-24(13-11-23)18(25)15-6-8-16(9-7-15)19(20,21)22/h2-9H,10-13H2,1H3

InChI Key

BRBWYLGLMVYOAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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